![molecular formula C12H20F2N2O2 B2363289 Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 2385017-21-8](/img/structure/B2363289.png)
Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic system in this compound consists of a seven-membered diaza (two nitrogen atoms) ring and a four-membered ring . The compound also contains a difluoromethyl group and a tert-butyl ester group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its spirocyclic system, which may impart unique chemical properties . The presence of nitrogen atoms in the ring system also suggests that it may act as a base or nucleophile in chemical reactions . The difluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and the spirocyclic system . The diazaspiro ring could potentially participate in ring-opening reactions . The difluoromethyl group might undergo reactions typical of halogenated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the difluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Synthesis and Molecular Structures
Synthesis Techniques
Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate can be synthesized through methods like intramolecular lactonization. It's characterized using NMR spectroscopy and mass spectrometry, with detailed molecular structures determined via X-ray diffraction analysis (Moriguchi et al., 2014).
Molecular Configuration
The compound exhibits specific molecular configurations, such as bicyclo[2.2.2]octane structures including lactone and piperidine groups. This detailed understanding of its molecular structure is crucial for its applications in various fields of research (Moriguchi et al., 2014).
Chemical Properties and Reactions
Reactivity in Chemical Reactions
The compound has been used in reactions like the Schmidt reaction, which forms saturated fused heterocyclic systems. This illustrates its potential as a versatile reactant in synthetic chemistry (Moskalenko & Boev, 2014).
Structural Analysis
Crystallographic studies have been conducted to analyze the geometry changes in similar compounds, indicating the utility of tert-butyl diazaspiro octane derivatives in understanding molecular behavior and interactions (Nelsen et al., 2005).
Application in Synthesis of Medicinally Relevant Compounds
Medicinal Chemistry
The compound has been used as a building block in the synthesis of medicinally relevant compounds, demonstrating its importance in the development of new pharmaceuticals and therapeutic agents (Gomi et al., 2012).
Pharmacological Research
The compound's role in the synthesis of complex molecules for pharmacological research highlights its significance in drug discovery and development processes (Garrido et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-12(7-16)5-15-4-8(12)9(13)14/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGWWFMOLAGFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

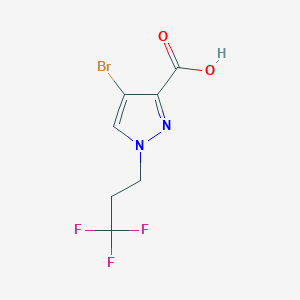
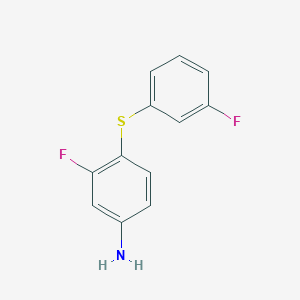
![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)
![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)
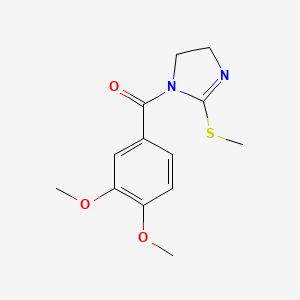
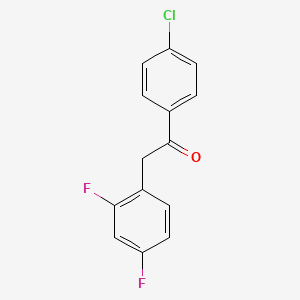
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2363219.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)
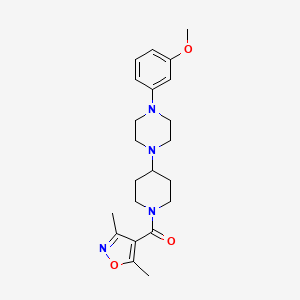


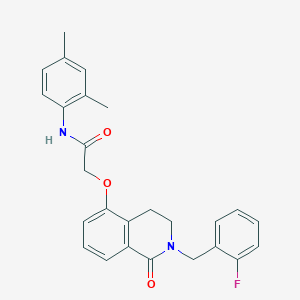
![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)